MW150, chemically known as 6-(4-Methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine, is a novel, highly selective, and brain-penetrant small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK) isoform. [, , ] Developed through an integrated, recursive drug discovery platform, [] MW150 represents a significant advancement in targeting dysregulated neuroinflammation, a critical mechanism in the progression of various CNS disorders. [] Its exceptional selectivity for p38αMAPK, coupled with its ability to penetrate the blood-brain barrier, positions it as a promising candidate for investigating the role of p38αMAPK in neuroinflammatory responses and synaptic dysfunction in neurological and neuropsychiatric disorders. [, ]
MW-150 is classified as a small molecule inhibitor, specifically targeting the p38 alpha mitogen-activated protein kinase. It is categorized under biochemicals used in research and development, particularly in studies related to neuroinflammation and cognitive function.
The synthesis of MW-150 has been explored through various methodologies, with microwave-assisted synthesis being a notable technique. This method allows for rapid reaction times and improved yields compared to traditional heating methods.
The molecular structure of MW-150 has been elucidated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
MW-150 participates in several chemical reactions primarily related to its function as a kinase inhibitor.
The mechanism of action for MW-150 involves its interaction with p38 alpha mitogen-activated protein kinase.
Understanding the physical and chemical properties of MW-150 is crucial for its application in scientific research.
MW-150 has several promising applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3